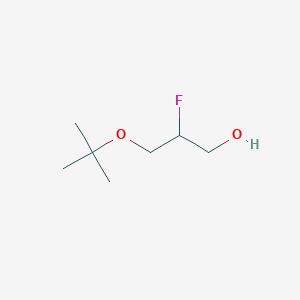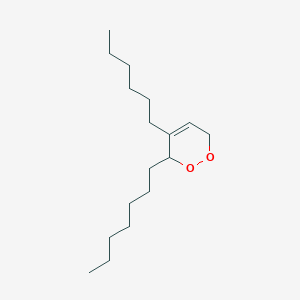
3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C17H32O2. It belongs to the class of dioxines, which are characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes heptyl and hexyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl and hexyl alcohols with a dioxane derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring into a more saturated form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptyl and hexyl ketones, while reduction may produce more saturated dioxine derivatives.
Scientific Research Applications
3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexyl-3,6-dihydro-1,2-dioxine
- 6-Hexyl-3-(7-methoxycarbonylheptyl)-3,6-dihydro-1,2-dioxine
- 4H-1,3-Dioxin, 4-hexyl
Uniqueness
3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl and hexyl substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
CAS No. |
919076-27-0 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-heptyl-4-hexyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C17H32O2/c1-3-5-7-9-11-13-17-16(14-15-18-19-17)12-10-8-6-4-2/h14,17H,3-13,15H2,1-2H3 |
InChI Key |
VYGRJQRMWAQOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(=CCOO1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


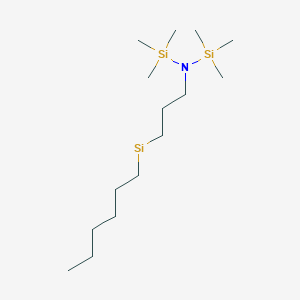
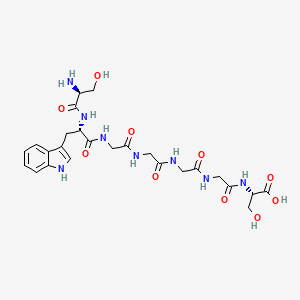
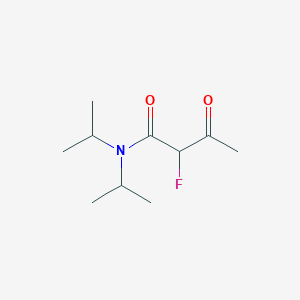

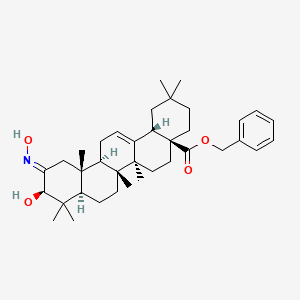
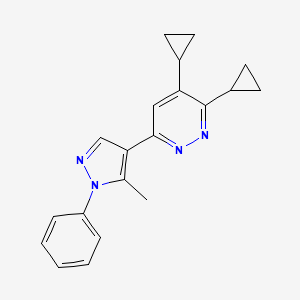
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

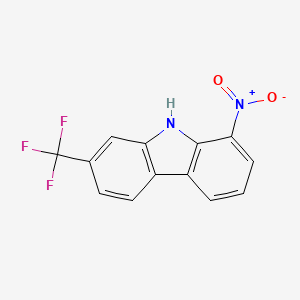
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
